molecular formula C20H14ClFN4O2 B3011433 N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-81-9

N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B3011433
CAS No.: 941890-81-9
M. Wt: 396.81
InChI Key: KGWUZNRAFAMZPE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a bicyclic core structure fused with a pyridine ring. Its structural uniqueness arises from the 3-chloro-4-fluorophenyl carboxamide substituent and a methyl group at position 2. Patents highlight pyrazolo[3,4-b]pyridine derivatives as promising candidates for autoimmune disease treatment due to their modulation of immune-related kinases or receptors . The chloro-fluorophenyl group likely enhances target binding affinity and metabolic stability compared to non-halogenated analogs, while the hexahydro ring system may confer conformational flexibility for improved selectivity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O2/c1-11-17-18(27)14(20(28)24-12-7-8-16(22)15(21)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPNSPLDCYQVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide (referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

Molecular Formula: C20H14ClFN4O2
Molecular Weight: 396.8 g/mol
IUPAC Name: this compound

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological activity.

Synthesis

The synthesis of compound 1 involves multi-step reactions typically starting from readily available precursors. Various methods have been reported in literature for synthesizing pyrazolo[3,4-b]pyridines through condensation reactions and modifications of existing compounds. For instance, a recent study demonstrated the synthesis of a library of pyrazolo[3,4-b]pyridines via trifluoracetic acid-catalyzed reactions of 5-aminopyrazoles with α-oxoketene dithioacetals .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to the pyrazolo[3,4-b]pyridine scaffold. For example:

  • In Vitro Assays: Compounds derived from similar structures exhibited promising activity against Mycobacterium tuberculosis (MTB), with some showing significant inhibition in Minimum Inhibitory Concentration (MIC) assays .
  • Mechanism of Action: The proposed mechanism often involves the inhibition of essential bacterial enzymes or pathways critical for survival.

Antioxidant Activity

Another aspect of biological evaluation includes antioxidant activity. For instance, related compounds have shown moderate antioxidant properties in DPPH assays with IC50 values indicating their potential utility in oxidative stress-related conditions .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of compound 1 to various biological targets. These studies suggest that modifications at specific positions on the pyrazolo ring can significantly enhance binding interactions with target proteins involved in disease processes .

Case Study 1: Antitubercular Activity

In a study focused on antitubercular agents, several derivatives of pyrazolo[3,4-b]pyridines were synthesized and evaluated against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that specific substitutions at the N(1) and C(3) positions enhanced activity significantly compared to standard treatments .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various pyrazolo derivatives. It was found that electron-donating groups at certain positions improved biological efficacy against various pathogens while maintaining low toxicity profiles .

Summary Table of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialSignificant inhibition against MTB
AntioxidantModerate activity (IC50 ~ 194 µg/mL)
Molecular DockingHigh binding affinity predicted

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents Therapeutic Indication
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine ~470 (estimated) Not reported 3-chloro-4-fluorophenyl, methyl Autoimmune diseases
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine 589.1 175–178 Chromen-4-one, 3-fluorophenyl Cancer/Inflammation
N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide Isoindole ~400 (estimated) Not reported 3-methoxypropyl, 3-chloro-4-methylphenyl Undisclosed

Critical Analysis of Substituent Impact

  • Halogen Effects: The 3-chloro-4-fluorophenyl group in the target compound enhances electronegativity and π-π stacking vs.
  • Ring Flexibility: The hexahydro pyrazolo-pyridine core may allow better adaptation to enzyme active sites compared to rigid chromenone derivatives .
  • Solubility : Methoxypropyl chains () increase hydrophilicity but may reduce blood-brain barrier penetration, whereas the target compound’s methyl group balances lipophilicity for systemic efficacy .

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